molecular formula C6H7ClN2O2 B14703173 3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione CAS No. 18241-76-4

3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione

Cat. No.: B14703173
CAS No.: 18241-76-4
M. Wt: 174.58 g/mol
InChI Key: XMKOVNALODKLRL-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with chlorine, methyl, and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-1-methyl-1H-pyrrole-2,5-dione with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in water or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrrole-2,5-dione derivatives.

    Reduction: Formation of 3-chloro-1-methyl-4-(methylamino)-1H-pyrrole.

    Substitution: Formation of 3-substituted pyrrole derivatives.

Scientific Research Applications

3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-methyl-1H-pyrrole-2,5-dione
  • 4-Methylamino-1H-pyrrole-2,5-dione
  • 3-Chloro-4-methyl-1H-pyrrole-2,5-dione

Uniqueness

3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione is unique due to the presence of both chlorine and methylamino groups on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

18241-76-4

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

3-chloro-1-methyl-4-(methylamino)pyrrole-2,5-dione

InChI

InChI=1S/C6H7ClN2O2/c1-8-4-3(7)5(10)9(2)6(4)11/h8H,1-2H3

InChI Key

XMKOVNALODKLRL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)N(C1=O)C)Cl

Origin of Product

United States

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